molecular formula C10H7F13 B13420987 ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene CAS No. 68258-85-5

ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene

Katalognummer: B13420987
CAS-Nummer: 68258-85-5
Molekulargewicht: 374.14 g/mol
InChI-Schlüssel: XSPFSRILRCQVRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene is a compound with the molecular formula C10H7F13 and a molecular weight of 374.14200 . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly fluorinated. The presence of fluorine atoms imparts distinct chemical properties, such as high thermal stability and resistance to chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene involves the polymerization of 1-hexene,3,3,4,4,5,5,6,6,6-nonafluoro- with ethene and tetrafluoroethene . The reaction typically requires specific catalysts and controlled conditions to ensure the desired polymerization and incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes, where the monomers are subjected to high pressure and temperature in the presence of catalysts. The process is designed to maximize yield and ensure the incorporation of fluorine atoms in the polymer chain.

Analyse Chemischer Reaktionen

Types of Reactions

Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene undergoes various chemical reactions, including:

    Addition Reactions: Due to the presence of double bonds, this compound can participate in addition reactions with other molecules.

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. The reactions typically require controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions may result in the formation of more complex fluorinated compounds, while substitution reactions can yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect various molecular pathways, depending on the specific application and environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.

Eigenschaften

CAS-Nummer

68258-85-5

Molekularformel

C10H7F13

Molekulargewicht

374.14 g/mol

IUPAC-Name

ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C6H3F9.C2F4.C2H4/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;3-1(4)2(5)6;1-2/h2H,1H2;;1-2H2

InChI-Schlüssel

XSPFSRILRCQVRO-UHFFFAOYSA-N

Kanonische SMILES

C=C.C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C(F)F)(F)F

Verwandte CAS-Nummern

68258-85-5
151420-61-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.